
N1-(4-fluorophenethyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluorophenethyl group could potentially be introduced through a nucleophilic aromatic substitution reaction .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific functional groups present in the molecule. For example, the oxalamide group could potentially undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the fluorophenethyl group could potentially make the compound more lipophilic, which could influence its solubility and reactivity .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has been conducted on the synthesis of various compounds with the inclusion of sulfonamide moieties, demonstrating potential antimicrobial activities. For example, a study by Ghorab et al. (2017) synthesized a series of compounds displaying interesting antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi. This highlights the potential use of such compounds in the development of new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Material Science and Polymer Development
In the field of material science, compounds with fluorophenyl and sulfonamide groups have been utilized to develop new materials with desirable properties. For instance, Kim et al. (2011) synthesized guanidinium-functionalized anion exchange polymer electrolytes via activated fluorophenyl-amine reaction, indicating their potential use in energy storage applications (Kim, Labouriau, Guiver, & Kim, 2011).
Biological Inhibitors and Therapeutic Agents
Compounds with specific structural features, including fluorophenyl and sulfonamide, have been investigated for their potential as biological inhibitors. A novel Syk kinase inhibitor, suitable for inhalation, has been reported, indicating potential therapeutic applications in conditions such as asthma (Norman, 2009). Additionally, Chandralekha et al. (2019) conducted quantum mechanical, spectroscopic, and molecular docking studies on a compound with a related structure, emphasizing its potential in targeting prostate cancer (Chandralekha, Rajagopal, Muthu, & FathimaRizwana, 2019).
properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O5S/c22-16-4-2-15(3-5-16)10-11-24-20(27)21(28)25-14-19-26(12-1-13-31-19)32(29,30)18-8-6-17(23)7-9-18/h2-9,19H,1,10-14H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCABIRGJXXRJTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

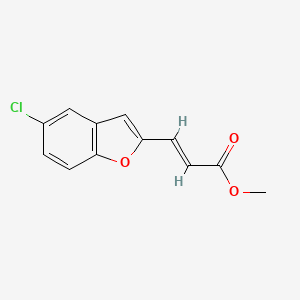
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2470374.png)

![N-(4-chlorophenyl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2470378.png)
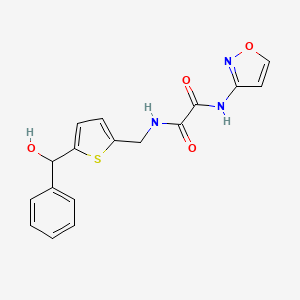
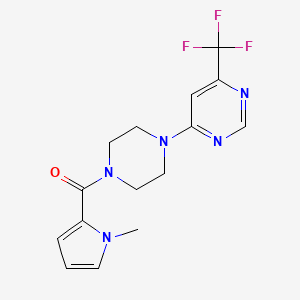

![3-[(3-chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(3-fluorobenzyl)quinolin-4(1H)-one](/img/structure/B2470382.png)
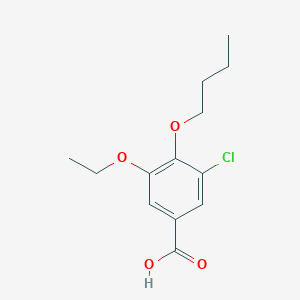
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one](/img/structure/B2470385.png)
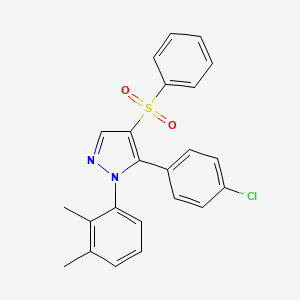
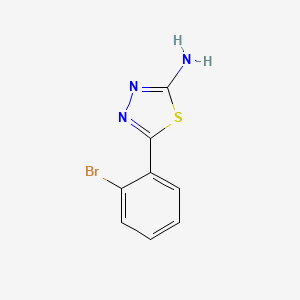
![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B2470389.png)
